Cas no 690247-59-7 (1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane)

1-2-メチル-5-(4-フェニルピペラジン-1-カルボニル)ベンゼンスルホニルアゼパンは、高度に特異的な有機化合物であり、主に医薬品中間体や薬理活性研究に用いられます。その分子構造は、ベンゼンスルホニル基とフェニルピペラジンカルボニル基を有し、標的タンパク質との選択的な相互作用が可能です。この化合物は、高い安定性と溶解性を示し、生体適合性に優れているため、in vitroおよびin vivo試験において信頼性の高い結果をもたらします。また、合成経路の効率性も特徴の一つであり、研究開発プロセスにおける応用範囲の広さが期待されています。

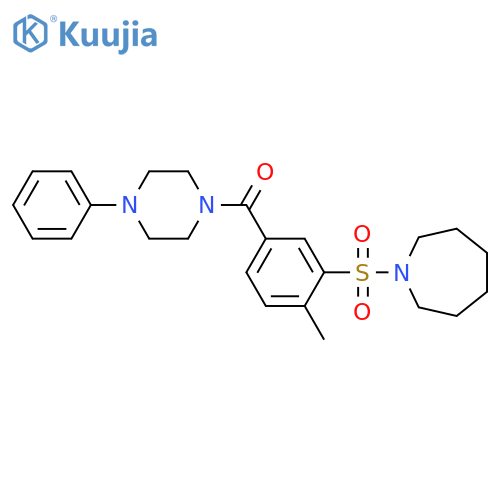

690247-59-7 structure

商品名:1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane

1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 化学的及び物理的性質

名前と識別子

-

- 1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane

- Methanone, [3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-4-methylphenyl](4-phenyl-1-piperazinyl)-

- AKOS000809834

- (3-(azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone

- F1651-0123

- 1-[2-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]AZEPANE

- [3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(4-phenylpiperazin-1-yl)methanone

- 690247-59-7

-

- インチ: 1S/C24H31N3O3S/c1-20-11-12-21(19-23(20)31(29,30)27-13-7-2-3-8-14-27)24(28)26-17-15-25(16-18-26)22-9-5-4-6-10-22/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3

- InChIKey: JJXVRAAZKOTMRU-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C)C(S(N2CCCCCC2)(=O)=O)=C1)(N1CCN(C2=CC=CC=C2)CC1)=O

計算された属性

- せいみつぶんしりょう: 441.20861303g/mol

- どういたいしつりょう: 441.20861303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 685

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 69.3Ų

じっけんとくせい

- 密度みつど: 1.229±0.06 g/cm3(Predicted)

- ふってん: 653.0±65.0 °C(Predicted)

- 酸性度係数(pKa): 2.87±0.10(Predicted)

1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1651-0123-2μmol |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-5μmol |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-1mg |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-2mg |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-4mg |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-3mg |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1651-0123-5mg |

1-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]azepane |

690247-59-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

690247-59-7 (1-2-methyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonylazepane) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量